Anastrozole Monoamide-d12 is a deuterated derivative of anastrozole, a non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This compound is significant for its role in the inhibition of estrogen synthesis, thus contributing to the management of certain types of breast cancer. Anastrozole Monoamide-d12, with the CAS number 120512-32-5, is classified as a pharmaceutical standard and an enzyme inhibitor, specifically targeting cytochrome P450 19 (aromatase) .
The synthesis of Anastrozole Monoamide-d12 involves several chemical processes that typically include the introduction of deuterium into the anastrozole molecule. This can be achieved through various techniques such as:
The synthesis generally requires careful control of reaction conditions, including temperature, pH, and the use of inert atmospheres to prevent unwanted side reactions. The purification of the final product can be accomplished using techniques such as liquid chromatography or recrystallization to ensure high purity levels suitable for pharmaceutical applications .
The molecular formula for Anastrozole Monoamide-d12 is , indicating that it retains the core structure of anastrozole but incorporates deuterium into its molecular framework. The structural representation includes:
The molecular weight of Anastrozole Monoamide-d12 is approximately 305.44 g/mol. The presence of deuterium enhances its stability and provides unique properties for analytical applications .
Anastrozole Monoamide-d12 participates in various chemical reactions typical for aromatase inhibitors, including:
The kinetics of these reactions can be studied using various biochemical assays to determine IC50 values (the concentration required to inhibit 50% of enzyme activity), providing insights into its potency compared to non-deuterated forms .
Anastrozole Monoamide-d12 exerts its effects by competitively inhibiting aromatase, thereby decreasing estrogen levels in the body. This mechanism is particularly effective in hormone-sensitive breast cancers where estrogen promotes tumor growth.
Studies have shown that compounds like Anastrozole Monoamide-d12 can significantly reduce estrogen levels, leading to decreased tumor proliferation rates in vitro and in vivo models . The detailed mechanism involves binding to the active site of aromatase and altering its conformation, effectively blocking substrate access.
Relevant data from studies indicate that Anastrozole Monoamide-d12 maintains consistent performance across various formulations used in drug delivery systems .
Anastrozole Monoamide-d12 is predominantly utilized in scientific research as an internal standard for quantifying anastrozole levels in biological samples using gas chromatography or liquid chromatography coupled with mass spectrometry. Its role extends beyond mere quantification; it aids in understanding pharmacokinetics and dynamics associated with aromatase inhibition .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: